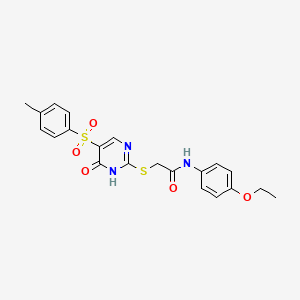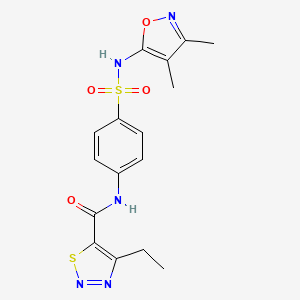![molecular formula C17H13ClN2O3 B2389474 [(3Z)-2-oxo-1-phényl-2,3-dihydro-1H-indol-3-ylidène]amino 2-chloropropanoate CAS No. 478261-23-3](/img/structure/B2389474.png)
[(3Z)-2-oxo-1-phényl-2,3-dihydro-1H-indol-3-ylidène]amino 2-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloropropanoate, or commonly referred to as Z-2-CP, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of indole and has a unique structure that is highly reactive and provides a range of properties that can be used for a variety of purposes. Z-2-CP has been studied for its potential applications in biochemistry, physiology and medical research.
Mécanisme D'action
The mechanism of action of Z-2-CP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases. It is also believed to have an effect on certain receptors, such as the serotonin receptor. Additionally, it is believed to have an effect on the production of certain hormones, such as cortisol.
Biochemical and Physiological Effects
The biochemical and physiological effects of Z-2-CP have not been extensively studied. However, it has been shown to have an effect on the production of certain hormones, such as cortisol, and it has also been shown to have an effect on the activity of certain enzymes, such as tyrosine kinases. Additionally, it has been shown to have an effect on the activity of certain receptors, such as the serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Z-2-CP in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is not toxic, which makes it safe to use in lab experiments. However, one of the limitations of using Z-2-CP in lab experiments is that it can be difficult to control the concentration of the compound, which can lead to inconsistent results. Additionally, it is not yet fully understood how the compound works, which can make it difficult to predict the results of experiments.
Orientations Futures
The potential future directions for Z-2-CP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and medical research. Additionally, research could be conducted into the potential therapeutic applications of Z-2-CP, such as its use in the treatment of certain diseases. Finally, further research could be conducted into the potential use of Z-2-CP in drug development, as it has the potential to be used as a tool to study the effects of certain drugs on the body.
Méthodes De Synthèse
Z-2-CP can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloropropanoic acid and 2-oxo-1-phenylindole in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80°C for 4 hours, followed by cooling to room temperature. The product is then purified using column chromatography, and the yield is approximately 80-90%.
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé des dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate substitués, y compris le composé 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle. Ce composé a démontré une activité inhibitrice contre le virus de la grippe A, ce qui en fait un agent antiviral potentiel .
Activité antivirale
Propriétés
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-11(18)17(22)23-19-15-13-9-5-6-10-14(13)20(16(15)21)12-7-3-2-4-8-12/h2-11H,1H3/b19-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWYKFJBJYCOD-CYVLTUHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2389391.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2389394.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)
![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)
![4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2389402.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389403.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)
![methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B2389406.png)

![(2-Bromophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2389410.png)
